

Spectroscopic Profile of 6-Methoxy-2-hexanone: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxy-2-hexanone

Cat. No.: B8764021

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Methoxy-2-hexanone** (CAS No: 29006-00-6), a ketone with potential applications in various research and development sectors. This document presents available spectroscopic data, outlines detailed experimental protocols for acquiring such data, and includes visualizations of the analytical workflows.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data available for **6-Methoxy-2-hexanone**, providing a quantitative basis for its identification and characterization.

Table 1: Mass Spectrometry Data

Mass spectrometry of **6-Methoxy-2-hexanone** reveals a characteristic fragmentation pattern. The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular weight of 130.18 g/mol [\[1\]](#) The major fragments observed are summarized below.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Putative Fragment Assignment
43	Base Peak	$[\text{CH}_3\text{CO}]^+$
45	High	$[\text{C}_2\text{H}_5\text{O}]^+$
98	High	$[\text{M} - \text{CH}_4\text{O}]^+$

Predicted Collision Cross Section (CCS) values for various adducts have also been calculated and are available in public databases.[\[2\]](#)

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While publicly available experimental ^1H and ^{13}C NMR spectra with detailed peak assignments are limited, predicted data and typical chemical shift ranges provide valuable structural information.

^1H NMR (Proton NMR)

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.1	s	3H	H-1 ($\text{CH}_3\text{-C=O}$)
~2.4	t	2H	H-3 ($-\text{C}(=\text{O})\text{-CH}_2\text{-}$)
~1.6	m	2H	H-4 ($-\text{CH}_2\text{-}$)
~1.5	m	2H	H-5 ($-\text{CH}_2\text{-}$)
~3.3	t	2H	H-6 ($-\text{CH}_2\text{-O-}$)
~3.3	s	3H	Methoxy ($-\text{O-CH}_3$)

^{13}C NMR (Carbon-13 NMR)

Predicted Chemical Shift (ppm)	Carbon Assignment
~209	C-2 (C=O)
~58	Methoxy (-O-CH ₃)
~72	C-6 (-CH ₂ -O-)
~43	C-3 (-C(=O)-CH ₂ -)
~29	C-1 (CH ₃ -C=O)
~28	C-5 (-CH ₂ -)
~20	C-4 (-CH ₂ -)

Table 3: Infrared (IR) Spectroscopy Data

The infrared spectrum of **6-Methoxy-2-hexanone** is characterized by the following key absorption bands, indicative of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~1715	Strong	C=O Stretch	Ketone
~2940, ~2860	Medium-Strong	C-H Stretch	Alkane
~1120	Strong	C-O Stretch	Ether
~1460, ~1370	Medium	C-H Bend	Alkane

Experimental Protocols

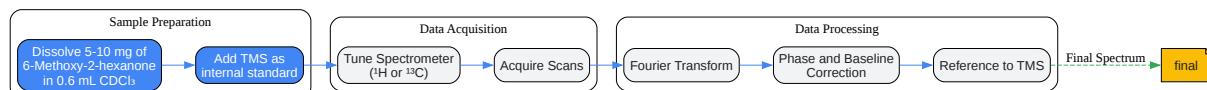
The following sections detail standardized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **6-Methoxy-2-hexanone**.

Methodology:

- Sample Preparation: A sample of 5-10 mg of **6-Methoxy-2-hexanone** is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard single-pulse experiment is performed.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled experiment (e.g., using a broadband decoupler) is performed to simplify the spectrum to single lines for each unique carbon atom.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.



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NMR Spectroscopy Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

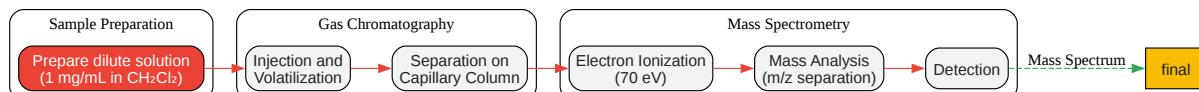
Objective: To determine the molecular weight and fragmentation pattern of **6-Methoxy-2-hexanone**.

Methodology:

- Sample Preparation: A dilute solution of **6-Methoxy-2-hexanone** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The MS is typically an electron ionization (EI) single quadrupole or ion trap analyzer.
- Gas Chromatography:
 - Injector: 1 μ L of the sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization. A split injection mode is commonly used.
 - Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is used for separation.
 - Oven Program: A temperature gradient is applied to the oven to separate the components of the sample. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 250

°C at a rate of 10 °C/min.

- Mass Spectrometry:
 - Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV) to generate a molecular ion and fragment ions.
 - Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z).
 - Detector: The abundance of each ion is measured.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.



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GC-MS Analysis Workflow

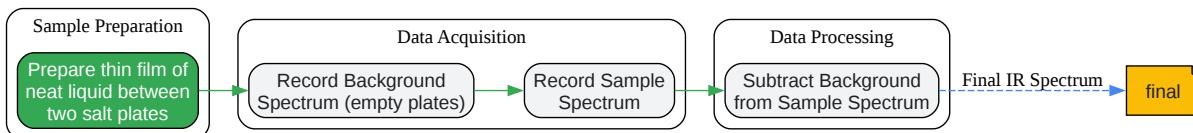
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **6-Methoxy-2-hexanone**.

Methodology:

- Sample Preparation: As **6-Methoxy-2-hexanone** is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

- Data Acquisition:
 - A background spectrum of the clean, empty salt plates is first recorded.
 - The sample (as a thin film between the plates) is then placed in the sample holder.
 - The infrared spectrum is recorded, typically over the range of 4000 to 400 cm^{-1} .
 - Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions (in wavenumbers) and intensities of the absorption bands are then analyzed.



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References

1. 6-Methoxy-2-hexanone | C7H14O2 | CID 34415 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. PubChemLite - 6-methoxy-2-hexanone (C7H14O2) [pubchemlite.lcsb.uni.lu]
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